tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate
Description
tert-Butyl (3S)-3-ethynylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an ethynyl substituent at the stereochemically defined 3S position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and bioactive molecules requiring sp³-hybridized carbon frameworks. The ethynyl group enables versatile reactivity, such as participation in click chemistry (e.g., Huisgen cycloaddition) or cross-coupling reactions, making it valuable for constructing complex molecular architectures .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHRDEPFBAXIMW-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236572 | |
| Record name | 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287192-98-7 | |
| Record name | 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287192-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into organic compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the piperidine ring can yield various substituted piperidines.
Scientific Research Applications
Tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used as a probe in biochemical studies to investigate enzyme-substrate interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituents, molecular properties, and applications:
Key Observations:
Functional Group Impact :
- Ethynyl : Enables click chemistry and cross-coupling, advantageous for modular synthesis .
- Hydroxyl : Facilitates hydrogen bonding but requires protection during acidic/basic reactions .
- Fluorinated Groups (e.g., -CH₂F, -F₂): Improve metabolic stability and membrane permeability via reduced basicity and lipophilicity modulation .
- Bromoacetyl : Acts as an electrophilic handle for nucleophilic substitution or conjugation .
Stereochemical Considerations :
The 3S configuration in these analogs ensures enantioselective interactions in biological targets, as seen in kinase inhibitors from patent literature .
Synthetic Utility :
- The Boc group in all derivatives simplifies purification and prevents undesired side reactions at the piperidine nitrogen.
- Ethynyl and bromoacetyl derivatives are pivotal in late-stage functionalization, whereas hydroxyl and sulfamoylmethyl variants are more common in early-stage scaffolds .
Biological Activity
Tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 181.23 g/mol
- CAS Number : 287192-97-6
- Log P : 2.18 (indicating moderate lipophilicity)
This compound is primarily studied for its role as an inhibitor of various enzymes, particularly those involved in lipid metabolism and signaling pathways. It has been shown to interact with monoacylglycerol lipase (MAGL), which is crucial in the endocannabinoid system, thereby modulating neuroinflammatory processes and potentially influencing pain and mood disorders .
Biological Activity
Research indicates that this compound exhibits several biological activities:
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits MAGL activity, leading to increased levels of 2-arachidonoylglycerol (2-AG), an endocannabinoid that plays a significant role in neuroprotection and anti-inflammatory responses .
In Vivo Studies
Animal models have indicated that administration of this compound can lead to significant reductions in pain responses and inflammation markers, suggesting its potential as a therapeutic agent for conditions like chronic pain and neuroinflammation .
Case Studies
A recent study explored the effects of this compound on a mouse model of Alzheimer's disease. Mice treated with this compound showed improved cognitive function and reduced amyloid plaque formation compared to controls, highlighting its neuroprotective potential .
Data Summary Table
Q & A
What are the established synthetic strategies for introducing the ethynyl group into the piperidine scaffold of tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate?
Level: Basic
Methodological Answer:
The synthesis of ethynyl-substituted piperidines typically involves coupling reactions under controlled conditions. For analogous compounds, Sonogashira coupling (alkyne-aryl/alkyl halide coupling) or nucleophilic substitution with ethynyl Grignard reagents are common. For example, in related piperidine carboxylate syntheses, reactions are conducted in anhydrous dichloromethane at 0–20°C with catalysts like DMAP and bases such as triethylamine to stabilize intermediates . The tert-butyl carboxylate group is often introduced first via Boc protection of the piperidine nitrogen, followed by functionalization at the 3-position. Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) is critical to isolate the enantiomerically pure (3S)-isomer.
How is the stereochemical integrity of the 3S configuration validated during synthesis and characterization?
Level: Basic
Methodological Answer:
The 3S configuration is confirmed using a combination of chiral HPLC and X-ray crystallography. Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases can resolve enantiomers, while X-ray diffraction provides absolute stereochemistry. For instance, SHELX programs (e.g., SHELXL) are widely employed for small-molecule refinement, enabling precise determination of bond angles and spatial arrangements in crystal structures . Circular dichroism (CD) spectroscopy may also corroborate optical activity.
What analytical techniques are most reliable for resolving contradictions in spectroscopic data (e.g., NMR vs. MS) during structural elucidation?
Level: Advanced
Methodological Answer:
Discrepancies between NMR and mass spectrometry data often arise from impurities or ionization artifacts. To resolve these:
- High-resolution mass spectrometry (HRMS): Confirm molecular formula accuracy (e.g., resolving power >30,000).
- 2D NMR (COSY, HSQC, HMBC): Assign proton-carbon correlations to distinguish regioisomers or detect trace solvents.
- DEPT-135 NMR: Differentiate CH₃, CH₂, and CH groups to validate the ethynyl group’s presence.
- Comparative analysis: Cross-reference with PubChem data for analogous compounds (e.g., tert-butyl piperidine derivatives with similar substituents) .
What are the challenges in maintaining the stability of the ethynyl moiety under reaction conditions, and how can they be mitigated?
Level: Advanced
Methodological Answer:
The ethynyl group is prone to oxidation or undesired cycloadditions. Mitigation strategies include:
- Inert atmosphere: Use Schlenk lines or gloveboxes to prevent oxidation.
- Low-temperature reactions: Conduct couplings at 0–20°C to suppress side reactions .
- Protection-deprotection: Temporarily mask the ethynyl group with trimethylsilyl (TMS) protection, followed by fluoride-mediated deprotection.
- Monitoring via TLC/GC-MS: Track reaction progress to minimize overexposure to harsh conditions.
How does the tert-butyl carboxylate group influence the compound’s reactivity in downstream functionalization?
Level: Advanced
Methodological Answer:
The tert-butyloxycarbonyl (Boc) group serves as a steric shield, directing regioselectivity during reactions. For example:
- Nucleophilic attacks: The Boc group deactivates the piperidine nitrogen, favoring functionalization at the ethynyl site.
- Acid sensitivity: Boc can be cleaved with TFA or HCl/dioxane, enabling post-functionalization modifications (e.g., amide coupling) .
- Crystallinity enhancement: The bulky tert-butyl group improves crystal packing, aiding X-ray analysis .
What safety protocols are recommended for handling this compound based on analogous compounds?
Level: Basic
Methodological Answer:
While specific toxicity data for this compound is limited, safety measures for structurally similar tert-butyl piperidine derivatives include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Spill management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage: Keep in airtight containers at –20°C under nitrogen to prevent degradation .
How can computational methods (e.g., DFT) predict the compound’s reactivity in catalytic cycles or biological systems?
Level: Advanced
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilicity: Predict sites prone to nucleophilic attack (e.g., ethynyl vs. carboxylate).
- Conformational flexibility: Analyze piperidine ring puckering and its impact on binding to biological targets.
- Transition states: Simulate reaction pathways for functionalization (e.g., Huisgen cycloaddition). Pairing DFT with experimental data (e.g., kinetic studies) refines predictive accuracy .
What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of the 3S isomer?
Level: Advanced
Methodological Answer:
High ee is achieved via:
- Chiral auxiliaries: Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation.
- Kinetic resolution: Enzymatic catalysts (e.g., lipases) selectively process one enantiomer.
- Crystallization-induced asymmetric transformation (CIAT): Exploit differential solubility of enantiomers in chiral solvents.
- Chiral HPLC: Semi-preparative columns to isolate the 3S isomer post-synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
